4-n-Butyl-3'-iodobenzophenone
Description
4-n-Butyl-3'-iodobenzophenone is a benzophenone derivative featuring an n-butyl group at the 4-position and an iodine atom at the 3'-position of the aromatic rings.
Properties
IUPAC Name |
(4-butylphenyl)-(3-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IO/c1-2-3-5-13-8-10-14(11-9-13)17(19)15-6-4-7-16(18)12-15/h4,6-12H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTFZPUYDAAGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641751 | |
| Record name | (4-Butylphenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64358-32-3 | |
| Record name | (4-Butylphenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Butyl-3’-iodobenzophenone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Aryl halide: 4-n-Butyl-3’-iodobenzene
Organoboron compound: Phenylboronic acid
Catalyst: Palladium(II) acetate
Base: Potassium carbonate
Solvent: Tetrahydrofuran
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of 4-n-Butyl-3’-iodobenzophenone may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-n-Butyl-3’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The butyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, copper(I) iodide, and dimethyl sulfoxide at 80°C.
Oxidation Reactions: Potassium permanganate in an aqueous medium.
Reduction Reactions: Sodium borohydride in methanol.
Major Products Formed
Substitution Reactions: Formation of 4-n-Butyl-3’-azidobenzophenone.
Oxidation Reactions: Formation of 4-n-Butyl-3’-iodobenzoic acid.
Reduction Reactions: Formation of 4-n-Butyl-3’-iodobenzhydrol.
Scientific Research Applications
4-n-Butyl-3’-iodobenzophenone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-n-Butyl-3’-iodobenzophenone involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the carbonyl group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, influencing various biological pathways .
Comparison with Similar Compounds
4'-Bromo-3-iodobenzophenone (CAS 96464-18-5)
Structural Differences :
- Substituents : The bromine atom at the 4'-position contrasts with the n-butyl group in the target compound.
- Electronic Effects : Bromine, being electron-withdrawing, reduces electron density on the aromatic ring compared to the electron-donating n-butyl group. This difference may alter reactivity in cross-coupling reactions or photostability.
- Safety Profile: The SDS for 4'-Bromo-3-iodobenzophenone highlights hazards such as respiratory irritation, suggesting that brominated derivatives may pose higher toxicity risks than alkyl-substituted analogs like 4-n-Butyl-3'-iodobenzophenone .
Physicochemical Properties :
| Property | This compound (Predicted) | 4'-Bromo-3-iodobenzophenone |
|---|---|---|
| Lipophilicity (LogP) | Higher (due to n-butyl) | Moderate (Br is less lipophilic) |
| Reactivity | Lower (electron-donating alkyl group) | Higher (Br activates ring) |
2-Iodobenzophenone (Synthesized via Radioiodination)
Positional Effects of Iodine :
Butyl-Substituted Heterocycles (e.g., 4-n-Butyl-1,2,4-triazol-5(4H)-one)
The n-butyl group likely enhances hydrophobic interactions, a property that may extend to this compound, affecting its crystal packing or solubility in nonpolar solvents .
Table 2. Substituent Effects on Key Properties
| Substituent | Electronic Effect | Lipophilicity | Safety Considerations |
|---|---|---|---|
| n-Butyl (4-position) | Electron-donating | High | Lower toxicity (predicted) |
| Bromine (4'-position) | Electron-withdrawing | Moderate | Higher toxicity (SDS data) |
Biological Activity
4-n-Butyl-3'-iodobenzophenone (CAS Number: 181269-69-2) is a compound that belongs to the class of benzophenones, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a benzophenone core with a butyl group and an iodine atom. Its chemical formula is , and it has a molecular weight of 348.21 g/mol. The presence of the iodine atom potentially enhances its reactivity and biological activity.
Biological Activity Overview
The biological activities of benzophenones, including this compound, are attributed to their ability to interact with various biological targets, including enzymes, receptors, and cellular pathways. Some notable activities include:
- Antimicrobial Activity : Benzophenones have shown effectiveness against various bacterial strains. The incorporation of iodine in this compound may enhance its antimicrobial properties.
- Antioxidant Properties : This compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Photoprotective Effects : Benzophenones are commonly used in sunscreens due to their ability to absorb UV radiation, thereby protecting skin cells from damage.
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It might act as a modulator for certain receptors, influencing signal transduction pathways.
- Free Radical Scavenging : By neutralizing free radicals, the compound helps in reducing cellular damage associated with oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activities of benzophenones, providing insights into the potential effects of this compound:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
